molecular formula C8H5ClN2O2 B13928073 5-chloro-1H-pyrrolo[2,3-c]pyridine-7-carboxylic acid

5-chloro-1H-pyrrolo[2,3-c]pyridine-7-carboxylic acid

Cat. No.: B13928073
M. Wt: 196.59 g/mol
InChI Key: RBSAWMRHPCJOOE-UHFFFAOYSA-N
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Description

5-chloro-1H-pyrrolo[2,3-c]pyridine-7-carboxylic acid is a heterocyclic compound that features a pyrrolo[2,3-c]pyridine core structure with a chlorine atom at the 5-position and a carboxylic acid group at the 7-position. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in drug discovery.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-1H-pyrrolo[2,3-c]pyridine-7-carboxylic acid typically involves the construction of the pyrrolo[2,3-c]pyridine core followed by the introduction of the chlorine atom and the carboxylic acid group. One common method involves the cyclization of appropriate precursors under specific conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. These methods often include the use of advanced catalytic systems and continuous flow reactors to enhance the efficiency of the synthesis. The specific details of industrial production methods are proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions

5-chloro-1H-pyrrolo[2,3-c]pyridine-7-carboxylic acid can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different derivatives.

    Coupling Reactions: It can participate in coupling reactions to form more complex molecules.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield derivatives with different substituents at the 5-position, while oxidation and reduction can modify the functional groups on the pyrrolo[2,3-c]pyridine core.

Scientific Research Applications

5-chloro-1H-pyrrolo[2,3-c]pyridine-7-carboxylic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-chloro-1H-pyrrolo[2,3-c]pyridine-7-carboxylic acid involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors by binding to their active sites, thereby modulating their activity. The exact pathways and targets can vary depending on the specific biological context and the derivatives of the compound being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-chloro-1H-pyrrolo[2,3-c]pyridine-7-carboxylic acid is unique due to its specific substitution pattern and the presence of both a chlorine atom and a carboxylic acid group. This combination of features contributes to its distinct chemical reactivity and potential biological activities, making it a valuable compound in medicinal chemistry and related fields.

Properties

Molecular Formula

C8H5ClN2O2

Molecular Weight

196.59 g/mol

IUPAC Name

5-chloro-1H-pyrrolo[2,3-c]pyridine-7-carboxylic acid

InChI

InChI=1S/C8H5ClN2O2/c9-5-3-4-1-2-10-6(4)7(11-5)8(12)13/h1-3,10H,(H,12,13)

InChI Key

RBSAWMRHPCJOOE-UHFFFAOYSA-N

Canonical SMILES

C1=CNC2=C(N=C(C=C21)Cl)C(=O)O

Origin of Product

United States

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